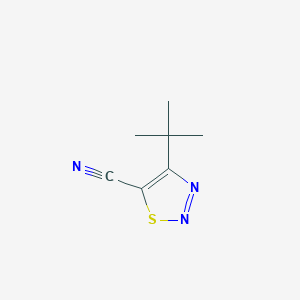
Oxbpd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxbpd is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Oxbpd involves several routes, each with specific reaction conditions. One common method includes the use of solid, liquid, or gas phase precursors to synthesize the compound. Industrial production methods often involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Analyse Des Réactions Chimiques
Oxbpd undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Oxbpd has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe to study cellular mechanisms. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of Oxbpd involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Oxbpd is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include those with analogous functional groups or molecular frameworks, such as oxazoles and other heterocyclic compounds. this compound stands out due to its higher stability and broader range of applications .
Propriétés
Numéro CAS |
67651-40-5 |
|---|---|
Formule moléculaire |
C45H67BrN12O12S2 |
Poids moléculaire |
1112.1 g/mol |
Nom IUPAC |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[[4-[(2-bromoacetyl)amino]phenyl]methyl]-13-butan-2-yl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H67BrN12O12S2/c1-5-24(4)38-44(69)53-27(12-13-33(47)59)40(65)54-30(19-34(48)60)41(66)56-31(45(70)58-15-6-7-32(58)43(68)55-28(17-23(2)3)39(64)50-21-35(49)61)22-72-71-16-14-36(62)52-29(42(67)57-38)18-25-8-10-26(11-9-25)51-37(63)20-46/h8-11,23-24,27-32,38H,5-7,12-22H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,50,64)(H,51,63)(H,52,62)(H,53,69)(H,54,65)(H,55,68)(H,56,66)(H,57,67) |
Clé InChI |
PICCNSWXJCXNII-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)NC(=O)CBr)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


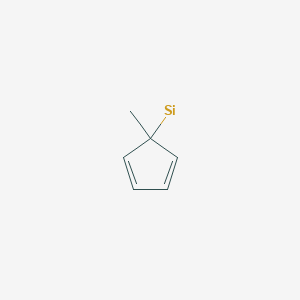

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
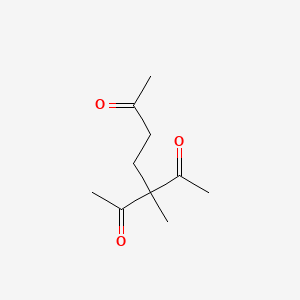
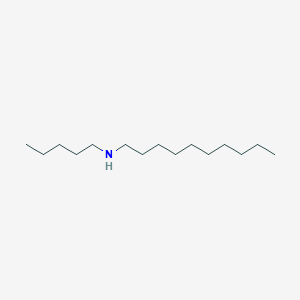
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
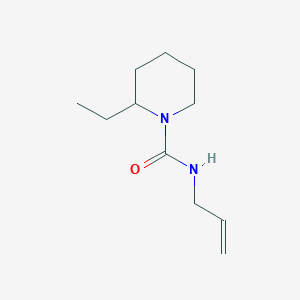
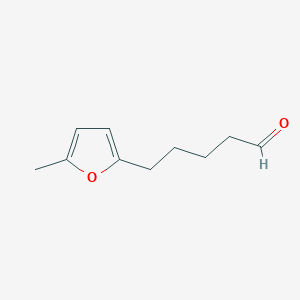
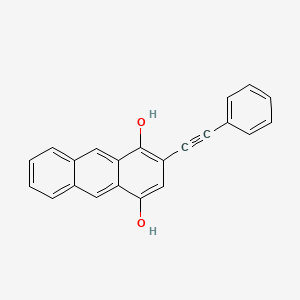
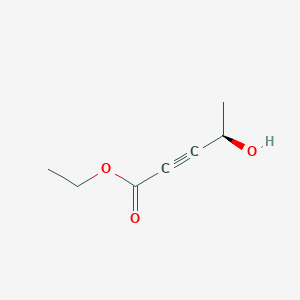

![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
